Cas no 13208-26-9 (Urea,N-(3-chlorophenyl)-N'-propyl-)

Urea,N-(3-chlorophenyl)-N'-propyl- structure
13208-26-9 structure
Product Name:Urea,N-(3-chlorophenyl)-N'-propyl-
CAS No:13208-26-9
MF:C10H13ClN2O
MW:212.676021337509
CID:168254
PubChem ID:269028
Update Time:2025-04-19

Urea,N-(3-chlorophenyl)-N'-propyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(3-chlorophenyl)-N'-propyl-
    • 1-(3-chlorophenyl)-3-propylurea
    • 3-Chlorocarbanilide
    • AC1L6NZY
    • AC1Q3IFA
    • Carbanilide, 3-chloro-
    • Carbanilide, m-chloro-
    • N-(3-chlorophenyl)-N'-phenylurea
    • N-(3-chloro-phenyl)-N'-phenyl-urea
    • N'-(3-chlorophenyl)-N-propylurea
    • N-(3-chloro-phenyl)-N'-propyl-urea
    • N-(3-Chlor-phenyl)-N'-
    • N-(3-Chlor-phenyl)-N'-phenyl-harnstoff
    • N'-m-Chlor-phenyl-N-phenyl-harnstoff
    • N-Phenyl-N'-< 3-chlor-phenyl> -harnstoff
    • NSC164527
    • Urea, 1-(3-chlorophenyl)-3-phenyl-
    • NSC-109557
    • DTXSID40927525
    • 13208-26-9
    • NSC109557
    • N-(3-chlorophenyl)-N'-propylurea
    • AKOS002937957
    • N-(3-Chlorophenyl)-N'-propylcarbamimidic acid
    • Inchi: 1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
    • InChI Key: FWSWKRZLBXDXIO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(NCCC)=O

Computed Properties

  • Exact Mass: 212.07179
  • Monoisotopic Mass: 212.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13
  • LogP: 3.33540
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